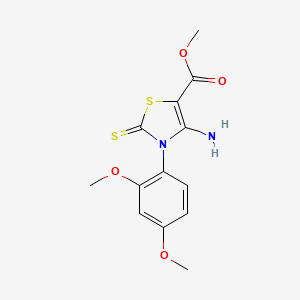

![molecular formula C20H18FN5O3S2 B2425193 N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 895442-64-5](/img/structure/B2425193.png)

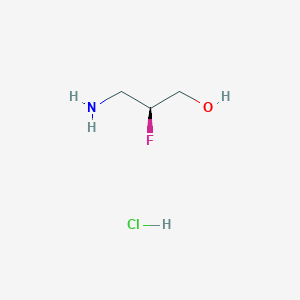

N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

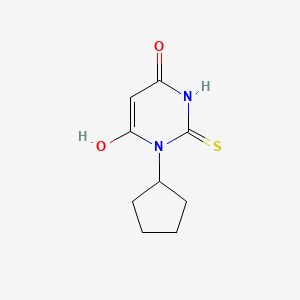

“N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide” is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole . It is one of the 52 novel compounds that were designed, synthesized, and evaluated as antimicrobial agents in agriculture .

Synthesis Analysis

The compound was synthesized based on the molecular hybridization strategy . The molecular structures of the compounds were confirmed via the single-crystal X-ray diffraction method .

Molecular Structure Analysis

The molecular structure of this compound is a derivative of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole bearing the 6-fluoroquinazolinyl moiety .

Chemical Reactions Analysis

The compound was evaluated as an antimicrobial agent in agriculture . It demonstrated excellent antibacterial activities in vitro against the pathogen Xanthomonas oryzae pv. oryzae (Xoo) .

科学的研究の応用

Antimicrobial Activity

Compounds with thiazole, triazole, and acetamide moieties have been extensively studied for their antimicrobial properties. For instance, a study on the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents revealed that such compounds exhibit significant in vitro antibacterial and antifungal activities (Baviskar et al., 2013). Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against various bacteria, indicating their potential as leads in the design of new antibacterial agents (Lu et al., 2020).

Anticancer Activity

The structural features of N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide suggest potential anticancer activities. Research on novel thiazole derivatives has shown that certain compounds display anticancer activity against various cancer cell lines, highlighting the importance of thiazole and triazole rings in drug development for cancer therapy (Lesyk et al., 2007).

Anti-inflammatory and Analgesic Properties

Compounds incorporating thiazolo and triazole structures have also been explored for their anti-inflammatory and analgesic properties. A study focusing on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen found that these compounds maintained analgesic and anti-inflammatory activities while being safer regarding gastric lesion risks compared to flurbiprofen alone (Doğdaş et al., 2007).

Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the compound of interest, has demonstrated their role as glutaminase inhibitors, a target of interest in cancer therapy. These studies provide insights into the design of more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function or activity of these targets.

Biochemical Pathways

These could include pathways involved in inflammation, cancer progression, microbial growth, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve assessing the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability and therapeutic efficacy.

Result of Action

These could include inhibiting the growth of cancer cells, reducing inflammation, inhibiting microbial growth, and modulating various enzymatic processes .

将来の方向性

The compound demonstrated a strong anti-Xoo efficacy with an EC50 value of 18.8 μg/mL, nearly 5-fold more active than that of the commercialized bismerthiazol (EC50 = 93.6 μg/mL) . In vivo assays revealed its pronounced protection and curative effects against rice bacterial blight, proving its potential as a promising bactericide candidate for controlling Xoo . Moreover, the compound also demonstrated a potent inhibitory effect of 80.8% against the fungus Rhizoctonia solani at 50 μg/mL, comparable to that of the commercialized chlorothalonil . These findings suggest that this compound and its derivatives could be further explored for their potential as efficient agricultural antimicrobial agents .

特性

IUPAC Name |

N-[4-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJJCTHSVKYBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

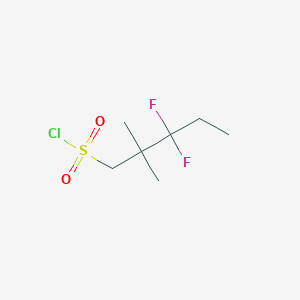

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)

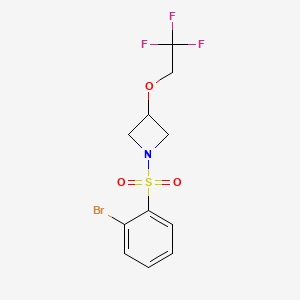

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)